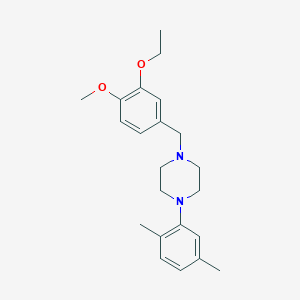![molecular formula C31H44N4O2 B4922013 N,N'-[methylenebis(2,6-dimethyl-4,1-phenylene)]bis[2-(1-piperidinyl)acetamide]](/img/structure/B4922013.png)
N,N'-[methylenebis(2,6-dimethyl-4,1-phenylene)]bis[2-(1-piperidinyl)acetamide]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N'-[methylenebis(2,6-dimethyl-4,1-phenylene)]bis[2-(1-piperidinyl)acetamide], commonly known as MPD, is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a pharmacological tool. MPD belongs to the class of bis-amides and is a potent inhibitor of the serotonin transporter (SERT).
作用機序
MPD acts as a potent inhibitor of the serotonin transporter (N,N'-[methylenebis(2,6-dimethyl-4,1-phenylene)]bis[2-(1-piperidinyl)acetamide]), which is responsible for the reuptake of serotonin from the synaptic cleft. By inhibiting N,N'-[methylenebis(2,6-dimethyl-4,1-phenylene)]bis[2-(1-piperidinyl)acetamide], MPD increases the concentration of serotonin in the synaptic cleft, leading to enhanced serotonin signaling and potential therapeutic effects.
Biochemical and Physiological Effects:
MPD has been shown to have a wide range of biochemical and physiological effects, including the modulation of serotonin signaling, the regulation of mood, and the potential for the treatment of various psychiatric disorders such as depression and anxiety.
実験室実験の利点と制限
MPD has several advantages for lab experiments, including its high potency and selectivity for the serotonin transporter, its ability to cross the blood-brain barrier, and its potential as a pharmacological tool for the study of serotonin signaling. However, there are also limitations to the use of MPD in lab experiments, including its potential for off-target effects and the need for careful dosing and administration.
将来の方向性
There are several potential future directions for the study of MPD, including the investigation of its effects on other neurotransmitter systems, the development of novel MPD derivatives with improved pharmacological properties, and the exploration of its potential for the treatment of various psychiatric and neurological disorders.
Conclusion:
In conclusion, MPD is a promising pharmacological tool that has gained significant attention in the field of scientific research. Its potent inhibition of the serotonin transporter and potential therapeutic effects make it a valuable compound for the study of serotonin signaling and the development of novel antidepressant drugs. However, further research is needed to fully understand its biochemical and physiological effects and to explore its potential for the treatment of various psychiatric and neurological disorders.
合成法
The synthesis of MPD involves a multi-step process that starts with the reaction of 2,6-dimethyl-4-bromophenol with sodium hydride in the presence of dimethylformamide. This reaction results in the formation of 2,6-dimethyl-4-hydroxyphenyl dimethylcarbamate, which is then reacted with 1,2-bis(chloromethyl)benzene to form N,N'-[methylenebis(2,6-dimethyl-4,1-phenylene)]bis[2-(dimethylcarbamoyl)ethyl]amine. The final step involves the reaction of this compound with piperidine to form MPD.
科学的研究の応用
MPD has been extensively studied for its potential as a pharmacological tool. It has been used in various scientific research applications, including the study of serotonin transporter function, the development of novel antidepressant drugs, and the investigation of the role of serotonin in various physiological processes.
特性
IUPAC Name |
N-[4-[[3,5-dimethyl-4-[(2-piperidin-1-ylacetyl)amino]phenyl]methyl]-2,6-dimethylphenyl]-2-piperidin-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H44N4O2/c1-22-15-26(16-23(2)30(22)32-28(36)20-34-11-7-5-8-12-34)19-27-17-24(3)31(25(4)18-27)33-29(37)21-35-13-9-6-10-14-35/h15-18H,5-14,19-21H2,1-4H3,(H,32,36)(H,33,37) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCDHYLKBYJZCGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)CN2CCCCC2)C)CC3=CC(=C(C(=C3)C)NC(=O)CN4CCCCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H44N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-methyl-3-(propionylamino)phenyl]cyclohexanecarboxamide](/img/structure/B4921933.png)
![4-{[(4-fluorophenyl)sulfonyl]amino}-N,N-dimethylbenzamide](/img/structure/B4921937.png)
![6-[(4-fluorobenzyl)(methyl)amino]-N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]nicotinamide](/img/structure/B4921949.png)

![N-[(4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-N-methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridinamine](/img/structure/B4921959.png)

![4-(3-{3-[3-(2-methyl-4-pyridinyl)phenyl]-1H-pyrazol-1-yl}propyl)morpholine](/img/structure/B4921978.png)
![N-benzyl-1-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-2-oxo-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B4921987.png)
![3-butoxy-N-{[(2-phenyl-2H-1,2,3-benzotriazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B4921994.png)
![N-[4-({[4-(acetylamino)phenyl]sulfonyl}amino)-2,5-dimethoxyphenyl]benzamide](/img/structure/B4921998.png)
acetate](/img/structure/B4922005.png)

![N-cyano-N-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]guanidine](/img/structure/B4922035.png)